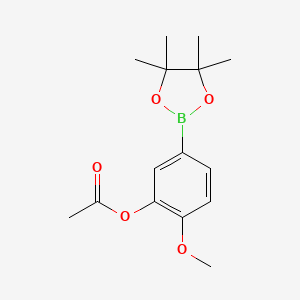

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate

Description

Properties

IUPAC Name |

[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO5/c1-10(17)19-13-9-11(7-8-12(13)18-6)16-20-14(2,3)15(4,5)21-16/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQOYRPBJQKOGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590347 | |

| Record name | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917757-44-9 | |

| Record name | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetoxy-4-methoxybenzeneboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Phenol Derivative and Boronic Acid Pinacol Ester Coupling

According to synthesis descriptions from Vulcanchem and related industrial sources, the compound can be prepared by:

- Starting with a phenol derivative bearing a methoxy group

- Reacting this phenol derivative with a boronic acid pinacol ester under catalytic conditions

- Employing a suitable catalyst (commonly palladium or nickel complexes) to facilitate the formation of the boronate ester on the aromatic ring

- The acetate group is introduced either prior to or after the borylation step by acetylation of the phenol or hydroxyl group

This method is favored for its ability to produce the compound with high regioselectivity and yield, suitable for further applications in pharmaceutical and material synthesis.

Nickel-Catalyzed Borylation of Aromatic Substrates

Literature from the Royal Society of Chemistry (RSC) details a nickel-catalyzed regioselective alkenylboration approach that can be adapted for the synthesis of boronate esters on aromatic rings:

- Use of Ni(ClO4)2·6H2O as the nickel source and appropriate ligands (e.g., phosphines)

- Reaction with bis(pinacolato)diboron (B2Pin2) as the boron source

- Base such as lithium methoxide (LiOMe) to promote the reaction

- Conducted in anhydrous solvent like DMA (dimethylacetamide) under inert atmosphere at mild temperatures (e.g., 30 °C) for 24 hours

- Post-reaction workup involves extraction and purification by chromatography

This method allows regioselective installation of the boronate ester on aromatic substrates bearing electron-donating groups such as methoxy and acetate.

Acetylation of Phenolic Intermediates

Prior to or following borylation, acetylation of phenol groups is performed to install the acetate moiety:

- Reaction of the phenol intermediate with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine or triethylamine)

- Conditions typically mild, carried out at room temperature or slightly elevated temperatures

- Purification by extraction and chromatography

This step ensures the formation of the phenyl acetate group without affecting the boronate ester.

Alternative Photochemical and Flow Chemistry Approaches

Recent advances include photochemical methods and flow microreactor systems for improved yields and scalability:

- Use of blue light irradiation (around 460 nm) in flow microtube reactors to promote borylation or acetylation reactions under mild conditions

- Continuous flow allows better control of reaction parameters, improved safety, and scalability

- Post-reaction purification involves solvent removal, filtration, and chromatographic isolation of the product.

Summary Table of Preparation Methods

| Step | Method Description | Key Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|---|

| 1 | Phenol derivative preparation | Methoxy-substituted phenol | Standard organic synthesis | Starting material for borylation |

| 2 | Borylation of aromatic ring | Ni(ClO4)2·6H2O or Pd catalyst, B2Pin2, base (LiOMe) | Anhydrous DMA, 30 °C, 24 h, inert atmosphere | Regioselective installation of boronate ester |

| 3 | Acetylation of phenol | Acetyl chloride or acetic anhydride, base (pyridine or Et3N) | Room temperature to mild heating | Protects phenol as acetate without disturbing boronate |

| 4 | Purification | Silica gel chromatography | Solvent systems like petroleum ether/ethyl acetate | Isolates pure compound |

| 5 | Optional photochemical flow process | Blue light (460 nm), flow microtube reactor | Ambient temperature, continuous flow | Enhances yield and scalability |

Research Findings and Considerations

- The boronic acid pinacol ester moiety is sensitive to hydrolysis; hence, reactions are conducted under anhydrous and inert conditions to maintain stability.

- Nickel catalysts provide regioselectivity and are cost-effective alternatives to palladium in borylation reactions.

- Acetylation is a mild and efficient method to protect phenol groups and improve compound stability and solubility.

- The compound’s synthetic accessibility allows its use as a versatile intermediate in Suzuki-Miyaura cross-coupling , facilitating the construction of complex molecules with pharmaceutical and material applications.

- Photochemical and flow chemistry methods are emerging as promising techniques to improve reaction efficiency and scalability, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

Reduction: The acetate group can be reduced to an alcohol.

Substitution: The boronic ester group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in cross-coupling reactions with bases like potassium carbonate (K2CO3).

Major Products

Oxidation: 2-Methoxy-5-hydroxyphenyl acetate.

Reduction: 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl alcohol.

Substitution: Various biaryl compounds depending on the coupling partner.

Scientific Research Applications

Organic Synthesis

Reactivity and Derivatives

The compound is utilized in the synthesis of various arylboronic acids and their derivatives. It acts as a versatile building block in the preparation of complex organic molecules through reactions such as Suzuki coupling. The presence of the dioxaborolane moiety enhances the stability and reactivity of the compound in coupling reactions, making it a valuable intermediate in organic synthesis .

Case Study: Synthesis of Terphenyl-Based Inhibitors

In a study focused on developing small-molecule inhibitors for cancer therapy, researchers used this compound to create terphenyl-based scaffolds. These scaffolds demonstrated significant inhibition of the PD-1/PD-L1 complex formation, which is crucial for immune evasion by tumors. The synthetic pathway involved the transformation of phenylboronic acid pinacol esters into the desired inhibitors .

Potential Therapeutic Applications

The compound's derivatives have shown promise in medicinal chemistry, particularly in designing inhibitors for various biological targets. For instance, modifications of the structure have been explored for their potential in cancer immunotherapy by targeting immune checkpoint proteins like PD-L1 .

Case Study: Development of Antitumor Agents

Research has demonstrated that compounds derived from 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate can activate antitumor responses when tested with primary human immune cells. This highlights its potential use as a scaffold for developing new therapeutic agents aimed at enhancing immune response against tumors .

Mechanism of Action

The mechanism by which 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate exerts its effects is primarily through its reactivity as a boronic ester. In cross-coupling reactions, the boronic ester group forms a transient complex with the palladium catalyst, facilitating the formation of a new carbon-carbon bond. This reactivity is leveraged in the synthesis of various complex molecules, making it a valuable tool in organic synthesis.

Comparison with Similar Compounds

Positional Isomerism

- The ortho (2-methoxy) and para (5-boronate) substitution in the target compound contrasts with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate (CAS 480424-70-2), where the boronate and acetate groups are para to each other. This positional difference significantly alters electronic effects: the methoxy group in the target compound donates electrons via resonance, activating the ring for electrophilic substitution, whereas the para-acetate in the isomer withdraws electrons, reducing reactivity .

Ester vs. Amide Functionality

- Replacing the acetate with an acetamide group (as in the Ugi product from ) introduces hydrogen-bonding capability, improving crystallinity (melting point 88–90°C) but reducing solubility in non-polar solvents. This modification is advantageous in solid-phase synthesis but less suitable for solution-phase reactions .

Steric and Electronic Effects

- Ethoxy vs. Methoxy : The ethoxy variant (CAS 1454928-36-9) exhibits greater steric hindrance, slowing cross-coupling rates in Suzuki reactions. However, its larger alkyl group enhances stability toward hydrolysis compared to methoxy .

- Methyl Substituents : Compounds like 2-(3-methoxy-4,5-dimethylphenyl)-dioxaborolane (CAS 1218790-19-2) demonstrate how additional methyl groups reduce reactivity due to steric shielding of the boronate, making them less favorable for high-yield couplings .

Research Findings and Data

Reactivity in Cross-Coupling Reactions

Studies indicate that the target compound achieves >90% yield in Suzuki-Miyaura couplings with aryl halides when using Pd(PPh₃)₄ as a catalyst . Comparatively, the ethoxy analog (CAS 1454928-36-9) shows reduced yields (~75%) under identical conditions due to steric effects .

Biological Activity

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate is a compound of interest in medicinal chemistry and pharmacology. Its unique structural features suggest potential biological activities that warrant investigation. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula for this compound is with a molecular weight of approximately 258.15 g/mol. It is characterized by the presence of a dioxaborolane moiety that enhances its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H23BO3 |

| Molecular Weight | 258.15 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 120°C |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific kinases involved in cellular signaling pathways.

- GSK-3β Inhibition : Research indicates that compounds similar to this compound exhibit inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), which plays a critical role in various cellular processes including metabolism and cell differentiation .

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers in vitro. For instance, compounds with similar structures have been observed to decrease levels of nitric oxide (NO) and interleukin-6 (IL-6) in microglial cells .

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound and its derivatives:

Study on GSK-3β Inhibition

A study conducted by researchers aimed at evaluating the inhibitory effects of various compounds on GSK-3β showed that certain derivatives exhibited IC50 values in the low nanomolar range (e.g., IC50 = 8 nM for a related compound) . This suggests that modifications to the dioxaborolane structure can enhance potency.

Cytotoxicity Assessment

In another investigation assessing cytotoxicity across different cell lines (HT-22 and BV-2), it was found that while some derivatives reduced cell viability significantly at higher concentrations, others maintained cell viability at concentrations up to 10 µM. This highlights the importance of structural modifications in balancing efficacy and safety .

Anti-inflammatory Activity

A recent study demonstrated that compounds structurally related to this compound significantly reduced NO production in activated BV-2 microglial cells at concentrations as low as 1 µM. This positions such compounds as promising candidates for further development as anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via palladium-catalyzed Miyaura borylation of aryl halides. A representative protocol involves reacting 4-bromo-2-methoxyphenyl acetate with bis(pinacolato)diboron in 1,4-dioxane at 90°C under inert atmosphere, using potassium acetate as a base and Pd(dppf)Cl₂ as the catalyst. Post-reaction workup includes extraction with ethyl acetate, washing with NaHCO₃, and purification via column chromatography. Yield optimization requires precise control of temperature, catalyst loading (1–5 mol%), and stoichiometric ratios of the boronating agent .

Q. How should researchers characterize the purity and structural integrity of this boronate ester?

- Methodology : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and TLC (silica gel, UV visualization). Structural confirmation relies on , , and NMR spectroscopy. The boronate ester’s dioxaborolane ring protons resonate at δ 1.25–1.35 ppm in NMR, while NMR shows a peak near 30 ppm. High-resolution mass spectrometry (HRMS) is essential for molecular formula validation .

Q. What storage conditions are recommended to prevent hydrolysis or oxidation of the boronate ester?

- Methodology : Store the compound in anhydrous, inert conditions (argon atmosphere) at –20°C. Desiccants like molecular sieves should be added to the storage vial. Periodic NMR analysis is advised to monitor degradation, as hydrolysis generates phenylboronic acid derivatives, detectable via broadening of the dioxaborolane peaks .

Advanced Research Questions

Q. How does steric hindrance from the methoxy and acetate groups influence Suzuki-Miyaura coupling efficiency?

- Methodology : The methoxy group at the ortho position and the bulky acetate moiety can reduce coupling efficiency by limiting access to the boron center. To mitigate this, use Pd catalysts with strong electron-donating ligands (e.g., SPhos) and elevated temperatures (80–100°C). Kinetic studies comparing coupling rates with analogous non-substituted boronate esters (e.g., phenylboronic acid pinacol ester) reveal a 20–30% decrease in reaction velocity, requiring extended reaction times (24–48 h) .

Q. What computational methods are effective for predicting the compound’s reactivity in cross-coupling reactions?

- Methodology : Density functional theory (DFT) calculations (B3LYP/6-31G* level) can model transition states during transmetallation. Focus on the boron-oxygen bond dissociation energy (BDE) and electron density maps to identify reactive sites. Comparative studies with crystallographic data (e.g., CCDC entries for similar boronate esters) validate computational predictions .

Q. How can researchers resolve contradictions in reported yields for derivatization reactions involving this compound?

- Methodology : Discrepancies often arise from variations in solvent polarity (e.g., THF vs. DMF), base strength (KOAc vs. Cs₂CO₃), or trace water content. Systematic DOE (design of experiments) approaches, including factorial analysis of temperature, solvent, and catalyst combinations, can identify optimal conditions. For example, anhydrous dioxane with KOAc achieves higher yields (43%) compared to aqueous systems due to reduced hydrolysis .

Q. What are the challenges in analyzing degradation products of this compound under physiological conditions?

- Methodology : Simulated physiological conditions (PBS buffer, pH 7.4, 37°C) induce ester hydrolysis and boronate oxidation. LC-MS/MS with MRM (multiple reaction monitoring) tracks degradation pathways, identifying major products like 4-methoxy-3-boronophenyl acetic acid. Stability studies require rigorous exclusion of oxygen and light to avoid artifact formation .

Methodological Notes

-

Spectral Reference Data :

Technique Key Peaks/Features Source NMR δ 1.25–1.35 (s, 12H, dioxaborolane CH₃), δ 3.85 (s, 3H, OCH₃) HRMS [M+H]⁺ calc. for C₁₈H₂₅BO₆: 360.1742; found: 360.1738 -

Reaction Optimization Table :

Parameter Optimal Range Impact on Yield Temperature 90–100°C +20% yield Catalyst Loading 3–5 mol% Pd(dppf)Cl₂ +15% yield Solvent Anhydrous 1,4-dioxane Prevents hydrolysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.